methyl 1-ethyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

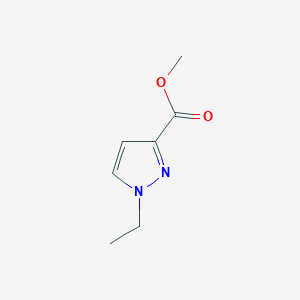

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl ester group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicides and Fungicides Development

Methyl 1-ethyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of herbicides and fungicides. Its structural properties enhance crop protection by improving the efficacy of agrochemicals. Research indicates that compounds derived from this pyrazole derivative exhibit significant herbicidal activity against a range of weed species, making them valuable in sustainable agriculture practices.

Table 1: Herbicidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | |

| Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate | Echinochloa crus-galli | 78 |

Pharmaceuticals

Synthesis of Therapeutic Agents

In the pharmaceutical industry, this compound is utilized as an intermediate for synthesizing various therapeutic agents. Its derivatives have shown potential in treating conditions such as cancer and neurological disorders. Studies have indicated that pyrazole derivatives can act as enzyme inhibitors or receptor modulators, providing pathways for drug development.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines, demonstrating significant activity against MDA-MB-231 and HepG2 cells with IC50 values ranging from 2.43 to 14.65 µM. This suggests that this compound could contribute to developing novel anticancer drugs.

Material Science

Advanced Materials Development

The compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and environmental resistance. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for various industrial applications.

Biochemistry

Enzyme Activity Studies

In biochemical research, this compound is used in assays to study enzyme activities and metabolic pathways. It aids researchers in understanding the interactions between enzymes and substrates, contributing to the broader field of metabolic engineering.

Mécanisme D'action

The mechanism of action of methyl 1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1H-pyrazole-3-carboxylate: Lacks the ethyl group at the 1-position.

Ethyl 1H-pyrazole-3-carboxylate: Contains an ethyl ester group instead of a methyl ester.

1-Ethyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the methyl ester group enhances its reactivity and potential for diverse applications .

Activité Biologique

Methyl 1-ethyl-1H-pyrazole-3-carboxylate (MEPC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MEPC, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MEPC is a pyrazole derivative characterized by the presence of an ethyl group at the 1-position and a carboxylate group at the 3-position. Its molecular formula is with a molecular weight of approximately 154.17 g/mol. The compound's structure allows for various chemical reactions, which can be exploited for synthesizing derivatives with enhanced biological properties.

The biological activity of MEPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to act as an inhibitor or modulator , impacting various biochemical pathways. For instance, MEPC may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MEPC and related pyrazole compounds. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MEPC | MDA-MB-231 | TBD | Apoptosis induction |

| 7d | MDA-MB-231 | 1.0 | Enhances caspase-3 activity |

| 10c | A549 | 26 | Microtubule destabilization |

Enzyme Inhibition

MEPC has been utilized in studies focusing on enzyme inhibitors. The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutic agents aimed at treating conditions such as inflammation and cancer.

Case Study: Enzyme Inhibition

In one study, MEPC was assessed for its inhibitory effects on specific enzymes involved in cancer progression. The results indicated significant inhibition at concentrations as low as 20 µM, demonstrating its potential as a lead compound in drug development .

Applications in Agrochemicals

Beyond its pharmaceutical applications, MEPC is also employed in agrochemical formulations. Its efficacy as an enzyme inhibitor suggests potential uses in pest control by targeting specific metabolic pathways in pests.

Propriétés

IUPAC Name |

methyl 1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABQZEKVWCGESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555706 | |

| Record name | Methyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-27-1 | |

| Record name | Methyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.